![molecular formula C16H9F3N4O3S B3013729 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-96-0](/img/structure/B3013729.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class of molecules . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole-based compounds, including “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide”, involves designing and creating the compounds, then assessing their effects . The results are often compared to a known drug, such as doxorubicin .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . Heterocyclic moieties, like the 1,3,4-thiadiazole in this compound, often have diverse activities .Chemical Reactions Analysis
The chemical reactions of “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds can lead to a variety of effects. For example, compounds with a methoxy group as an electron-donating moiety have been found to have higher activity than those with a nitro group as an electron-withdrawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” can be determined through various methods. For example, the melting point, yield, and IR spectrum of a similar compound, “3-Nitro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- benzothioamide”, were determined as part of its characterization .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as promising candidates for designing new antitumor agents. These compounds exhibit cytotoxic properties and can potentially inhibit cancer cell replication. Specifically, N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide may play a role in cancer treatment . Its bioisosteric relationship with pyrimidine allows it to disrupt processes related to DNA replication, making it a potential anticancer agent.
Antimicrobial Properties
Thiadiazole derivatives, including our compound of interest, have demonstrated antimicrobial activity. They exhibit inhibitory effects against bacteria, fungi, and mycobacteria. These properties make them valuable in the fight against infectious diseases .
Antinociceptive Effects
In studies, thiadiazole compounds have been evaluated for their antinociceptive effects on nociceptive pathways in the nervous system. Our compound may impact mechanical, thermal, and chemical stimuli, potentially providing pain relief .
Analgesic and Anti-Inflammatory Potential
Thiadiazole derivatives, including N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, possess analgesic and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation .
Antipsychotic and Antidepressant Activities
Some thiadiazole derivatives exhibit antipsychotic and antidepressant effects. While more research is needed, these properties hint at potential applications in mental health therapeutics .
Anticonvulsant and Anti-Leishmanial Properties
Thiadiazole compounds have also shown anticonvulsant activity, which could be relevant in treating epilepsy. Additionally, they exhibit anti-leishmanial effects, suggesting a role in combating leishmaniasis .
Mécanisme D'action
Target of Action
The primary target of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . The inhibition of this enzyme can disrupt the balance of carbon dioxide and bicarbonate ions in cells, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can affect several biochemical pathways. These include pathways involved in pH regulation and cellular respiration, as carbonic anhydrases play a crucial role in these processes .
Pharmacokinetics
The compound’s efficacy against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of carbonic anhydrase IX by N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can lead to a disruption in the balance of carbon dioxide and bicarbonate ions in cells . This disruption can have various molecular and cellular effects, potentially including the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound . .
Orientations Futures
The future directions for research on “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their diverse biological activities . There is a strong demand for the discovery and development of new effective therapies , and 1,3,4-thiadiazole-based compounds could potentially meet this need.
Propriétés
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)11-5-1-3-9(7-11)13(24)20-15-22-21-14(27-15)10-4-2-6-12(8-10)23(25)26/h1-8H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESFVDNBGOLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

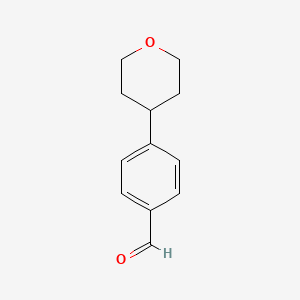
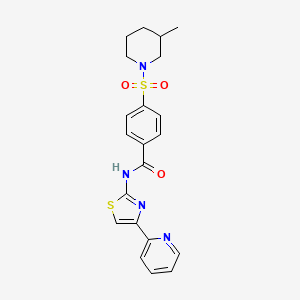
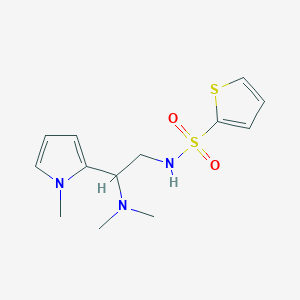

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)
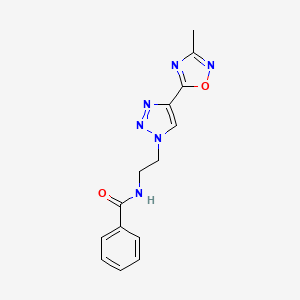
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)
![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)
![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)
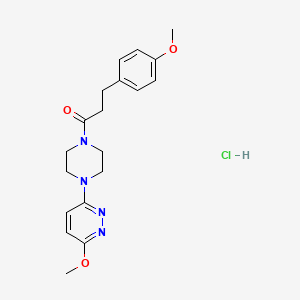

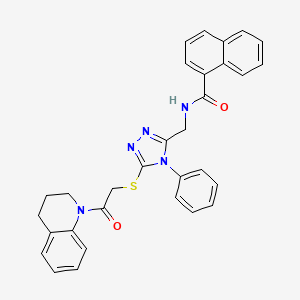
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)